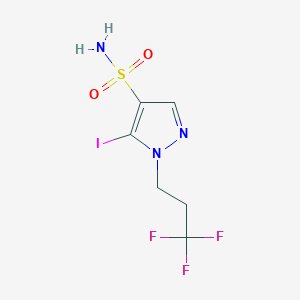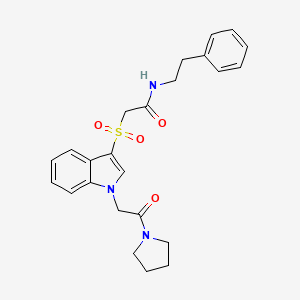
2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-phenethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-phenethylacetamide is a useful research compound. Its molecular formula is C24H27N3O4S and its molecular weight is 453.56. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-phenethylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-phenethylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antioxidant Capacity Assay Development
Researchers have explored the role of similar complex compounds in developing assays for measuring antioxidant capacities, such as the ABTS/PP decolorization assay. Although not directly related to the exact compound , studies like those conducted by Ilyasov et al. (2020) contribute to understanding the antioxidant properties of compounds with complex structures, highlighting the importance of identifying specific reaction pathways and the potential for further development of antioxidant capacity assays [Ilyasov et al., 2020].
Phytohormonal Regulation in Plant Growth
Investigations into the phytohormonal impacts on plant growth, such as the work by Savidge (1988), offer insights into how structurally complex molecules like indol-3-ylacetic acid (auxin) influence the diameter growth in trees. This research underscores the importance of understanding how synthetic and natural compounds affect plant physiology and development [Savidge, 1988].
Central Nervous System (CNS) Drug Synthesis
Saganuwan (2017) discussed the potential of functional chemical groups, including indole, as lead molecules for synthesizing compounds with CNS activity. This highlights the relevance of complex molecular structures in developing therapeutic agents for CNS disorders, suggesting that compounds with detailed and specific functional groups may serve as critical starting points for novel CNS drug development [Saganuwan, 2017].
Environmental Contaminant Removal
Research on the removal of persistent organic pollutants, like sulfamethoxazole, from water has emphasized the importance of understanding the interactions between specific chemical groups and removal technologies. Prasannamedha et al. (2020) reviewed cleaner techniques for removing contaminants, which can inform methodologies for handling compounds with similar complex structures in environmental management practices [Prasannamedha et al., 2020].
Understanding and Addressing PFAS Contamination
The environmental and health impacts of poly- and perfluoroalkyl substances (PFAS) have led to a significant body of research aimed at understanding their persistence and effects. Studies like those by Xiao (2017) offer a comprehensive review of the challenges and current knowledge regarding the contamination and removal of PFAS, shedding light on the complexities involved in dealing with persistent environmental pollutants [Xiao, 2017].
特性
IUPAC Name |
2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonyl-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4S/c28-23(25-13-12-19-8-2-1-3-9-19)18-32(30,31)22-16-27(21-11-5-4-10-20(21)22)17-24(29)26-14-6-7-15-26/h1-5,8-11,16H,6-7,12-15,17-18H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTWEGNUPIPXAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-phenethylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-chlorophenyl)(3-methoxyphenyl)methyl]but-2-ynamide](/img/structure/B2872204.png)
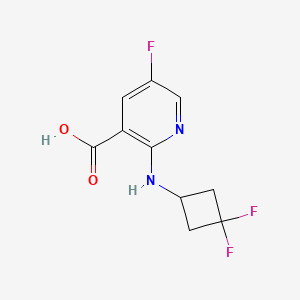
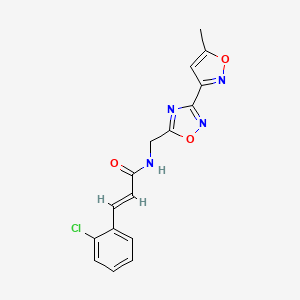
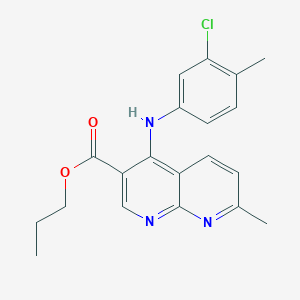
![2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B2872209.png)
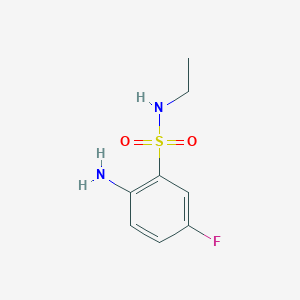
![N'-(3,4-Dimethylphenyl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide](/img/structure/B2872216.png)
![diethyl 1-(1-{[(2,5-dimethylphenyl)amino]carbonyl}propyl)-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2872217.png)
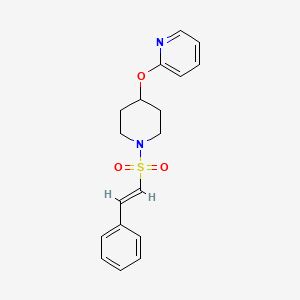
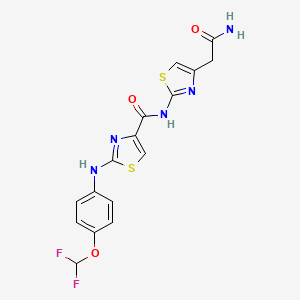
![5-{[(2,5-dimethylphenyl)sulfonyl]amino}-N-isopropyl-2-piperazin-1-ylnicotinamide](/img/structure/B2872221.png)
![2-(ethylsulfonyl)-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazole](/img/structure/B2872222.png)
![3-[(2,5-dimethylphenyl)methyl]-8-(4-fluorophenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2872223.png)
